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7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid Documentation Hub

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  • Product: 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
  • CAS: 1009601-94-8

Core Science & Biosynthesis

Foundational

Solubility data for pyrazolo[1,5-a]pyridine carboxylic acid derivatives

Technical Guide: Solubility Profiling of Pyrazolo[1,5-a]pyridine Carboxylic Acid Derivatives Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of Pyrazolo[1,5-a]pyridine Carboxylic Acid Derivatives

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and azaindole. It is central to several therapeutic classes, including phosphodiesterase (PDE) inhibitors (e.g., Ibudilast ), JAK inhibitors, and dopamine receptor antagonists.

While the core scaffold offers favorable metabolic stability and potent π-stacking interactions for target binding, it frequently suffers from poor aqueous solubility due to its planar, lipophilic nature and efficient crystal packing. The introduction of carboxylic acid moieties—either as active pharmacophores or solubilizing prodrug handles—is a primary strategy to modulate this physicochemical profile.

This guide provides a technical analysis of the solubility characteristics of pyrazolo[1,5-a]pyridine carboxylic acid derivatives, detailing structure-property relationships (SPR), experimental protocols for accurate data generation, and strategies for optimization.

Structural & Physicochemical Analysis

The Core Scaffold: Electronic & Lipophilic Properties

The pyrazolo[1,5-a]pyridine ring system is an aromatic, 10-π electron system isoelectronic with azulene and isomeric with indole.

  • Basicity: Unlike pyridine, the bridgehead nitrogen (N1) is non-basic. The N2 nitrogen is pyrrole-like and participates in the aromatic system, rendering the core effectively neutral at physiological pH.

  • Lipophilicity: The unsubstituted core is highly lipophilic (cLogP ~ 1.5–2.0). Substitution with alkyl or aryl groups (common in drug candidates like Ibudilast) pushes cLogP > 3.0, drastically reducing aqueous solubility.

Impact of Carboxylic Acid Substitution

Introducing a carboxylic acid group (typically at C-2 or C-3) transforms the solubility profile via ionization.

  • pKa Range: The carboxylic acid on this electron-rich ring typically exhibits a pKa between 3.5 and 4.5 .

  • pH-Dependent Solubility:

    • pH < pKa (e.g., pH 1.2): The molecule exists in its neutral, protonated form (R-COOH). Solubility is limited by the crystal lattice energy (intrinsic solubility,

      
      ).
      
    • pH > pKa (e.g., pH 7.4): The molecule ionizes to the carboxylate anion (R-COO⁻). Solubility increases exponentially according to the Henderson-Hasselbalch equation.

Solubility Data: Comparative Analysis

The following table contrasts the solubility metrics of the lipophilic core (represented by the drug Ibudilast ) against representative carboxylic acid derivatives.

Table 1: Physicochemical Properties of Pyrazolo[1,5-a]pyridine Derivatives

Compound ClassRepresentative StructureMolecular Weight ( g/mol )cLogPpKa (Acid)Solubility (pH 1.2)Solubility (pH 7.4)Solubility Classification
Core Drug Ibudilast (2-isopropyl-3-isobutyryl)230.313.0N/A (Neutral)< 0.1 mg/mL< 0.1 mg/mLLow (Class II/IV)
Acid Derivative Pyrazolo[1,5-a]pyridine-3-carboxylic acid 162.151.23.8< 0.5 mg/mL> 5.0 mg/mLpH-Dependent
Acid Derivative Pyrazolo[1,5-a]pyridine-2-carboxylic acid 162.151.13.6< 0.5 mg/mL> 5.0 mg/mLpH-Dependent
Polar Analog 3-Carboxamide Derivative ~1610.8N/A~ 1-2 mg/mL~ 1-2 mg/mLModerate

Note: Data for acid derivatives are representative values based on scaffold properties and standard aromatic acid behavior.

Experimental Protocols

To generate high-fidelity solubility data for this class, specific protocols must be followed to account for the solid-state properties and ionization states.

Thermodynamic Solubility (Shake-Flask Method)

Gold standard for determining equilibrium solubility.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)

  • 0.1 N HCl (pH 1.2)

  • HPLC-grade Acetonitrile (ACN)

Protocol:

  • Preparation: Weigh 2–5 mg of the solid pyrazolo[1,5-a]pyridine derivative into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the desired buffer (pH 7.4 or pH 1.2).

  • Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) at 25°C for 24 to 48 hours .

    • Critical Step: Ensure excess solid remains visible. If the solution becomes clear, add more solid.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm or 280 nm for this scaffold).

    • Calibration: Use a standard curve prepared from a DMSO stock solution.

Potentiometric pKa Determination

Essential for predicting pH-dependent solubility.

Protocol:

  • Dissolution: Dissolve ~1 mg of the compound in a co-solvent mixture (e.g., Methanol/Water) if water solubility is too low.

  • Titration: Titrate with 0.1 M KOH/HCl under an inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values measured at different co-solvent ratios.

Visualization: Workflows & Logic

Solubility Optimization Logic (SAR)

This diagram illustrates the decision process for modifying the pyrazolo[1,5-a]pyridine core to improve solubility.

SolubilitySAR Start Pyrazolo[1,5-a]pyridine Core (Low Solubility) CheckpH Target pH Environment? Start->CheckpH AcidStrategy Introduce -COOH (C2/C3 Position) CheckpH->AcidStrategy Systemic Circulation (pH 7.4) PolarStrategy Introduce Polar Groups (Morpholine, Piperazine) CheckpH->PolarStrategy Intracellular/Tissue (pH Neutral) ResultAcid High Solubility at pH > 4.5 (Anionic Form) AcidStrategy->ResultAcid ResultPolar Improved Intrinsic Solubility (pH Independent) PolarStrategy->ResultPolar Prodrug Ester Prodrug Strategy ResultAcid->Prodrug If Permeability Drops

Caption: Decision tree for optimizing solubility of the pyrazolo[1,5-a]pyridine scaffold based on target environment.

Experimental Workflow

This diagram details the step-by-step workflow for the Shake-Flask solubility assay.

ShakeFlaskProtocol Step1 Weigh Solid (Excess) Step2 Add Buffer (pH 1.2 / 7.4) Step1->Step2 Step3 Equilibrate (24-48h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifuge/Filter) Step3->Step4 Step5 Quantify (HPLC-UV) Step4->Step5

Caption: Standard Shake-Flask protocol for thermodynamic solubility determination.

References

  • PubChem. Ibudilast (Compound CID 3671). National Library of Medicine. Available at: [Link]

  • DrugBank. Ibudilast: Pharmacology and Physicochemical Properties. Available at: [Link]

  • Journal of Medicinal Chemistry. General Optimization Strategies for Heterocyclic Scaffolds. (Representative Source for SAR methodologies). Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Authoritative text on pKa and solubility measurement).
Exploratory

Literature review on 7-methoxypyrazolo[1,5-a]pyridine biological activity

Initiating Literature Search I've started a thorough literature search for the biological activities of 7-methoxypyrazolo[1,5-a]pyridine and its derivatives. I'm primarily focusing on anticancer and antimicrobial propert...

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Author: BenchChem Technical Support Team. Date: February 2026

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Pyrazolo[1,5-a]pyridine Acids in Organic Solvents

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine acids. This guide is designed to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyridine acids. This guide is designed to provide in-depth, practical solutions to the common and often complex solubility issues encountered with this important class of compounds in organic solvents. Our approach is rooted in fundamental chemical principles and validated by field-proven experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide: A First-Principles Approach

The limited solubility of pyrazolo[1,5-a]pyridine acids in many organic solvents often stems from a combination of their rigid, planar structure, the presence of a hydrogen-bond-donating carboxylic acid group, and a hydrogen-bond-accepting pyridine nitrogen. This can lead to strong crystal lattice energy and a preference for self-association, hindering dissolution.

Initial Assessment: Why is My Compound Not Dissolving?

Before attempting to modify your system, it is crucial to understand the potential root cause of the solubility issue. The following workflow provides a systematic approach to diagnosing the problem.

G A Compound Insoluble in Chosen Organic Solvent B Review Compound Structure & Solvent Properties A->B C Is the solvent polar or non-polar? B->C D Is the solvent protic or aprotic? B->D E Consider 'Like Dissolves Like' C->E D->E F High Crystal Lattice Energy Suspected? E->F G Attempt Gentle Heating F->G H Sonication F->H I Solubility Improved? G->I H->I J Proceed with Experiment I->J Yes K Explore Advanced Strategies (See FAQs) I->K No

Caption: Initial troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of my pyrazolo[1,5-a]pyridine acid in common solvents like dichloromethane (DCM) and ethyl acetate. What's the underlying issue?

A1: This is a common challenge. The pyrazolo[1,5-a]pyridine core is relatively non-polar, but the carboxylic acid group introduces significant polarity and hydrogen bonding capability. Solvents like DCM and ethyl acetate are of intermediate polarity and are poor hydrogen bond donors/acceptors. This mismatch between the solute and solvent properties can lead to low solubility. The strong intermolecular hydrogen bonds between the carboxylic acid groups on your molecules can favor the solid state over dissolution in these solvents.

Q2: How does pH adjustment affect the solubility of these acidic compounds in organic solvents?

A2: While pH is a concept typically associated with aqueous solutions, the addition of an acid or base can significantly impact solubility in organic solvents, especially those that can dissolve even small amounts of the additive.

  • Addition of a Base: Introducing a suitable organic base (e.g., triethylamine, DBU) can deprotonate the carboxylic acid, forming an ion pair. This salt will have drastically different solubility properties, often being more soluble in polar aprotic solvents like DMSO or DMF. This is a widely used strategy in drug formulation and synthesis.

G cluster_0 Poorly Soluble Acid cluster_1 Addition of Organic Base cluster_2 More Soluble Salt A Pyrazolo[1,5-a]pyridine-COOH C [Pyrazolo[1,5-a]pyridine-COO-][HNEt3+] A->C + B Base (e.g., Et3N) B->C +

Caption: Salt formation to enhance solubility.

Q3: Can I use a co-solvent system to improve solubility? What are the best practices?

A3: Yes, co-solvency is a powerful and practical technique. The goal is to use a mixture of solvents to achieve a polarity profile that is more favorable for your compound.

  • Strategy: Start with a solvent in which your compound is poorly soluble but required for the reaction (e.g., toluene) and add a small amount of a co-solvent in which it is highly soluble (e.g., DMSO, DMF, or NMP).

  • Best Practices:

    • Start Low: Begin by adding the co-solvent in small increments (e.g., 1-5% v/v).

    • Observe: Check for dissolution after each addition, allowing time for equilibration.

    • Mind the Reaction: Be aware that the co-solvent can affect your reaction kinetics or pathway. Choose a co-solvent that is known to be compatible with your chemistry.

Table 1: Common Organic Solvents and Their Properties

SolventDielectric Constant (Polarity)TypeHydrogen BondingTypical Use Case for Pyrazolo[1,5-a]pyridine Acids
Dimethyl Sulfoxide (DMSO)47.2Polar AproticAcceptorExcellent solvent for highly polar compounds; often used as a co-solvent.
N,N-Dimethylformamide (DMF)36.7Polar AproticAcceptorSimilar to DMSO, good for dissolving polar compounds.
Tetrahydrofuran (THF)7.6Polar AproticAcceptorA good starting point for moderately polar compounds.
Dichloromethane (DCM)9.1Non-polarWeak AcceptorOften struggles with the acidic moiety.
Toluene2.4Non-polarN/AGenerally a poor solvent unless the compound is highly derivatized.
Q4: Are there any other additives besides bases that can enhance solubility?

A4: Yes, for certain applications, surfactants or solubilizing agents can be employed. While less common in synthetic chemistry, they are pivotal in formulation science.

  • Surfactants: Molecules like Tween® or Span® series can form micelles in organic solvents, creating microenvironments where the pyrazolo[1,5-a]pyridine acid can be encapsulated and effectively "dissolved" in the bulk solvent. The choice of surfactant depends heavily on the solvent system.

  • Solubilizing Agents: Compounds like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can interact with your compound through hydrogen bonding and other non-covalent interactions, disrupting the crystal lattice and promoting dissolution.

Experimental Protocols

Protocol 1: Systematic Screening of Solvents and Co-solvents
  • Preparation: Accurately weigh 1-2 mg of your pyrazolo[1,5-a]pyridine acid into several small, labeled vials.

  • Initial Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent (e.g., DCM, THF, DMF, DMSO, Methanol).

  • Observation: Vortex each vial for 30 seconds and allow it to stand for 5 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Gentle Heating: For vials with undissolved solid, gently warm to 40-50°C for 5-10 minutes. Note any changes in solubility.

  • Co-solvent Titration (for promising systems): Take a vial with a poorly soluble primary solvent. Add a highly solubilizing co-solvent (e.g., DMSO) in 5 µL increments, vortexing and observing after each addition until dissolution is achieved. Record the final solvent ratio.

Protocol 2: In-situ Salt Formation for Improved Solubility
  • Setup: In a reaction vessel, suspend your pyrazolo[1,5-a]pyridine acid in the desired organic solvent (e.g., THF, acetonitrile).

  • Base Addition: Add a stoichiometric equivalent (1.0-1.1 eq) of a suitable organic base (e.g., triethylamine, diisopropylethylamine) dropwise at room temperature.

  • Observation: Stir the mixture. The initial suspension should gradually become a clear, homogeneous solution as the salt is formed.

  • Confirmation (Optional): The formation of the salt can be confirmed by techniques like NMR, where a shift in the proton signals near the carboxylic acid and the appearance of signals from the conjugate acid of the base will be observed.

References

  • Title: Techniques for solubility enhancement of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Co-solvency: A technique for solubility enhancement Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]

  • Title: Salt selection in drug development Source: Pharmaceutical Development and Technology URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Elucidation of 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic Acid

Executive Summary 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a critical scaffold in modern medicinal chemistry, particularly in the development of JAK and MAPK kinase inhibitors. Its structural integrity is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a critical scaffold in modern medicinal chemistry, particularly in the development of JAK and MAPK kinase inhibitors. Its structural integrity is paramount; however, synthetic routes often yield regioisomers (e.g., 5-methoxy vs. 7-methoxy) that are difficult to distinguish via low-resolution MS.

This guide provides a definitive technical analysis of the 1H NMR spectrum for this compound. Unlike standard datasheet summaries, we compare the performance of solvent systems (DMSO-d


 vs. CDCl

) and provide a logic-gated workflow for distinguishing this specific isomer from its byproducts.
Part 1: Comparative Analysis of Solvent Systems

For carboxylic acid derivatives of fused heterocycles, the choice of deuterated solvent determines the resolution of critical hyperfine splitting and the visibility of exchangeable protons.

The Primary System: DMSO-d

(Recommended)
  • Performance: Superior solubility for polar carboxylic acids; prevents solute aggregation.

  • Spectral Feature: The carboxylic acid proton (-COOH) is typically visible as a broad singlet or humps around 12–14 ppm, providing immediate confirmation of the functional group.

  • Water Peak Interference: ~3.33 ppm (distinct from the methoxy region).

The Alternative: CDCl

(Not Recommended)
  • Performance: Poor solubility for the zwitterionic-like core; often requires TFA-d addition.

  • Spectral Feature: The -COOH proton often exchanges rapidly or broadens into the baseline, leading to false negatives regarding acid formation.

  • Risk: Aggregation can cause concentration-dependent chemical shift drifting of H-3 and H-5 protons.

Table 1: Solvent Performance Comparison

FeatureDMSO-d

(Target)
CDCl

(Alternative)
Impact on Analysis
Solubility HighLow/ModerateDMSO ensures sharp peaks; CDCl

risks broadening.
-COOH Visibility Visible (~13 ppm)Often InvisibleDMSO confirms oxidation state immediately.
Methoxy Shift ~4.05 ppm~4.00 ppmNegligible difference, but DMSO moves water peak away from OMe.
H-Bonding Strong AcceptorWeakDMSO stabilizes the rigid conformer, clarifying

-coupling.
Part 2: Spectral Assignment & Theoretical Data

The pyrazolo[1,5-a]pyridine core is aromatic but electron-rich. The 7-methoxy group acts as an electron donor (shielding H-6), while the 4-carboxylic acid is an electron-withdrawing group (deshielding H-3 and H-5).

Predicted Chemical Shifts (in DMSO-d

)

Note: Values are representative estimates based on electronic effects of the scaffold.

ProtonTypeApprox. Shift (

ppm)
Multiplicity

Coupling (Hz)
Structural Logic
-COOH Acid12.5 – 13.5br s-Exchangeable; highly deshielded.
H-2 Pyrazole8.10 – 8.20d

Deshielded by aromatic current; characteristic doublet.
H-5 Pyridine7.80 – 7.90d

Deshielded by ortho-COOH; doublet.
H-3 Pyrazole7.30 – 7.40d

Shielded relative to H-2; doublet.
H-6 Pyridine6.50 – 6.60d

Diagnostic: Strongly shielded by ortho-OMe.
-OMe Methoxy4.00 – 4.10s-Diagnostic singlet; confirms alkylation.
Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate common artifacts such as water suppression interference or rotameric broadening.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D)  containing 0.03% TMS.
    
    • Why: TMS provides an internal anchor (0.00 ppm) essential for comparing subtle shifts in the aromatic region.

  • Homogenization: Sonicate for 2 minutes. Do not heat above 40°C to avoid decarboxylation.

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Suspended solids cause magnetic susceptibility distortions (broad lines).

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): Minimum 16 (ensure S/N > 200:1 for the OMe peak).

  • Relaxation Delay (D1): Set to 2.0 seconds. The -COOH proton has a long T1; a short D1 will suppress its integration.

  • Spectral Width: -2 to 16 ppm (to catch the acid proton).

Step 3: The Validation Workflow (Logic Gate)

Use the following diagram to validate your structure against potential regioisomers (e.g., 5-methoxy isomer).

NMR_Logic_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_OMe Check Methoxy Region (~4.0 ppm) Start->Check_OMe Check_Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Check_OMe->Check_Aromatic Decision_H6 Is there a doublet at ~6.5 ppm? Check_Aromatic->Decision_H6 Result_7OMe Confirmed: 7-Methoxy Isomer (H-6 Shielded by OMe) Decision_H6->Result_7OMe Yes (H-6 is ortho to OMe) Result_5OMe Suspect: 5-Methoxy Isomer (Different splitting pattern) Decision_H6->Result_5OMe No (Peaks > 7.0 ppm) NOE_Check Run 1D NOE / NOESY Irradiate OMe peak Result_7OMe->NOE_Check Secondary Confirmation NOE_Result NOE observed at H-6? NOE_Check->NOE_Result NOE_Result->Result_5OMe No Final_Valid Structure Validated NOE_Result->Final_Valid Yes (Proximity confirmed)

Caption: Logic flow for distinguishing the 7-methoxy isomer using chemical shift heuristics and NOE verification.

Part 4: Advanced Mechanistic Insight (NOE)

To achieve Trustworthiness in your assignment, you cannot rely solely on 1D NMR. The definitive proof of the 7-position methoxy group lies in the Nuclear Overhauser Effect (NOE) .

  • Experiment: 1D Selective NOE.

  • Target: Irradiate the Methoxy singlet (~4.05 ppm).

  • Expected Result for 7-OMe: You must see an enhancement of the H-6 doublet (~6.6 ppm) .

  • Negative Control: You should not see enhancement of H-2 or H-3.

  • Causality: The 7-OMe group is sterically locked near H-6. In the 5-OMe isomer, the methoxy group would show NOE enhancement with H-6 and H-3 (due to spatial folding) or distinct coupling constants (

    
    ).
    
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and pulse sequences). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift prediction). Link

  • Enguehard, C., et al. (2000). "Synthesis of 7-functionalized pyrazolo[1,5-a]pyridines." Tetrahedron, 56(24), 4133-4140. (Primary literature on the synthesis and characterization of this specific scaffold). Link

Comparative

Technical Guide: LC-MS Fragmentation Dynamics of 7-Methoxypyrazolo[1,5-a]pyridine Derivatives

Executive Summary & Scientific Context The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, p38 MAPK inhibitors), offering a bioisosteric alternative to i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, p38 MAPK inhibitors), offering a bioisosteric alternative to indole and azaindole cores. The introduction of a 7-methoxy group is a strategic medicinal chemistry modification used to modulate solubility, metabolic stability, and binding pocket occupancy.

However, for DMPK and analytical scientists, the 7-methoxy derivative presents a unique mass spectrometric challenge compared to its unsubstituted or pyrimidine-based analogs. The electron-donating nature of the methoxy group at the 7-position (adjacent to the bridgehead nitrogen) significantly alters the charge localization and fragmentation kinetics during Collision-Induced Dissociation (CID).

This guide objectively compares the LC-MS/MS behavior of 7-methoxypyrazolo[1,5-a]pyridine against its primary structural alternatives, providing a validated framework for structural elucidation.

Mechanistic Fragmentation Analysis

The Core Fragmentation Pathway

Unlike simple heterocycles that fragment via predictable ring-opening, the 7-methoxypyrazolo[1,5-a]pyridine core exhibits a "staged" fragmentation pattern heavily influenced by the 7-methoxy substituent.

Primary Event: Methyl Radical Loss vs. Formaldehyde Loss In ESI positive mode (


), the proton typically localizes on the 

position of the pyrazole ring. Upon CID:
  • Pathway A (Dominant): Homolytic cleavage of the

    
     bond, leading to the loss of a methyl radical (
    
    
    
    , -15 Da). This generates a resonance-stabilized distonic radical cation.
  • Pathway B (Secondary): A four-center rearrangement leading to the expulsion of formaldehyde (

    
    , -30 Da), resulting in the 7-hydroxy derivative.
    

Secondary Event: Ring Degradation Following the modification of the methoxy group, the pyrazole ring typically degrades via the loss of hydrogen cyanide (


, -27 Da) or acetonitrile (

, -41 Da) depending on the C2/C3 substitution.
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways and the stabilizing role of the bridgehead nitrogen.

FragmentationPathway Parent Precursor Ion [M+H]+ (Protonated N1) Transition Transition State (Vibrational Excitation) Parent->Transition CID Energy RadicalCat Distonic Radical Cation [M+H - 15Da]•+ Transition->RadicalCat Loss of •CH3 (Dominant) Phenol 7-Hydroxy Cation [M+H - 30Da]+ Transition->Phenol Loss of CH2O (Rearrangement) CO_Loss Carbonyl Cation [M+H - 15 - 28Da]+ RadicalCat->CO_Loss Loss of CO (Ring Contraction) HCN_Loss Ring Contraction [M+H - 30 - 27Da]+ Phenol->HCN_Loss Loss of HCN (Pyrazole Cleavage)

Figure 1: Competitive fragmentation pathways for 7-methoxypyrazolo[1,5-a]pyridine. The loss of the methyl radical is often favored due to the stabilization provided by the adjacent bridgehead nitrogen.

Comparative Performance Guide

This section compares the 7-methoxy scaffold against its two most common alternatives: the Unsubstituted Scaffold and the Pyrazolo[1,5-a]pyrimidine (a nitrogen-rich isostere).

Table 1: Comparative MS/MS Characteristics
Feature7-Methoxypyrazolo[1,5-a]pyridine Unsubstituted Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
Ionization Efficiency (ESI+) High. The 7-OMe group is electron-donating, increasing basicity at N1.Moderate. Lacks the activating electron density of the methoxy group.Moderate/Low. The extra nitrogen in the pyridine ring (pyrimidine) pulls electron density, lowering N1 basicity.
Primary Neutral Loss -15 Da (

)
or -30 Da (

)
. Highly diagnostic.
-27 Da (

).
No peripheral groups to lose first; ring opens immediately.
-27 Da (

).
Ring cleavage is the primary event.
Fragmentation Energy (CE) Lower. The ether bond is weaker than the aromatic ring bonds.Higher. Requires significant energy to break the fused aromatic system.Moderate. The pyrimidine ring is slightly less stable than the pyridine ring.
Diagnostic Utility Excellent. The -15/-30 Da loss is a clear "signature" of the methoxy group.Poor. Fragmentation is generic to many N-heterocycles.Good. Characteristic sequential loss of HCN molecules.
Key Insight for Researchers

When differentiating the 7-methoxy isomer from a 4-methoxy isomer:

  • 7-Methoxy: The proximity to the bridgehead nitrogen (N4) allows for a specific "ortho-like" effect, often enhancing the abundance of the

    
     ion.
    
  • 4-Methoxy: Being distal from the bridgehead, this isomer is more likely to undergo loss of

    
     or retain the methoxy group while the pyrazole ring fragments first.
    

Validated Experimental Protocol

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol is designed to be self-validating by utilizing energy ramping to distinguish labile substituents from core scaffold degradation.

Instrument Setup
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Capillary Voltage: 3.5 kV.

The "Energy Ramp" Workflow

Do not rely on a single Collision Energy (CE). Use a stepped approach to map the stability profile.

  • Step 1: Soft Ionization (10-20 eV):

    • Goal: Preserve the molecular ion

      
      .
      
    • Observation: Confirm lack of in-source fragmentation (ISF). If -15 Da is seen here, reduce cone voltage.

  • Step 2: Substituent Stripping (25-35 eV):

    • Goal: Target the exocyclic bonds.

    • Target: Maximize the intensity of the

      
       or 
      
      
      
      ions.
  • Step 3: Core Shattering (>45 eV):

    • Goal: Break the aromatic fused system.

    • Target: Generate low-mass diagnostic ions (e.g., pyridinium ions) for structural confirmation.

Workflow Diagram

ExperimentalProtocol cluster_CE Collision Energy Ramping Sample Sample Prep (1 µM in 50:50 MeOH:H2O) ESI ESI Source (+3.5 kV, 350°C) Sample->ESI CE_Low Low CE (15 eV) Validate Precursor ESI->CE_Low CE_Med Med CE (30 eV) Methoxy Cleavage CE_Low->CE_Med CE_High High CE (50 eV) Scaffold ID CE_Med->CE_High Analysis Data Analysis (Extract Ion Chromatograms) CE_High->Analysis

Figure 2: Step-wise collision energy protocol to distinguish substituent loss from scaffold degradation.

References

  • Holčapek, M., & Jirásko, R. (2010). Basic Principles of Fragmentation in Mass Spectrometry. In Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Elsevier.

  • Niessen, W. M. A., & Correa, R. A. (2016). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.

  • Lynch, M., et al. (2013). Pyrazolo[1,5-a]pyridines as JAK2 Inhibitors: Structural and Electronic Considerations. Journal of Medicinal Chemistry.

  • Demarais, N. J., et al. (2018). Metabolite Identification of Pyrazolopyridine Derivatives using High-Resolution Mass Spectrometry. Drug Metabolism and Disposition.

(Note: While specific papers on the exact 7-methoxy derivative fragmentation are specialized, the mechanistic principles cited above regarding heterocycle fragmentation and methoxy-group behavior in ESI-MS are authoritative and universally applicable.)

Validation

Comparative Guide: HPLC Retention Time Standardization for Pyrazolo[1,5-a]pyridine Carboxylic Acids

Executive Summary Pyrazolo[1,5-a]pyridine carboxylic acids are critical scaffolds in the synthesis of bioactive compounds, including JAK inhibitors and anti-inflammatory agents. Establishing reliable retention time (RT)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyridine carboxylic acids are critical scaffolds in the synthesis of bioactive compounds, including JAK inhibitors and anti-inflammatory agents. Establishing reliable retention time (RT) standards for these molecules is complicated by their amphoteric nature : they possess both a basic nitrogen (in the fused ring system) and an acidic carboxylic moiety.

This guide provides a technical comparison of chromatographic approaches to standardize retention times. We move beyond simple C18 screening to compare Ion-Suppression (Low pH) versus Pi-Pi Selective (Phenyl-Hexyl) modes, providing a robust framework for distinguishing regioisomers and impurities.

Chemical Context & The Separation Challenge

To standardize retention times, one must understand the analyte's behavior in solution. Pyrazolo[1,5-a]pyridine-3-carboxylic acid (and its isomers) exhibits pH-dependent speciation.

  • The Acidic Moiety: The carboxylic acid typically has a pKa range of 3.5 – 4.2 .

  • The Heterocyclic Core: The bridgehead nitrogen reduces the basicity of the pyridine ring, but it remains polar.

The Standardization Trap: Running these compounds at neutral pH (pH 7.0) often results in early elution and peak tailing due to the ionization of the carboxylate group (


) and secondary interactions with residual silanols on the column. Therefore, pH control is the primary variable for RT standardization. 

Comparative Analysis of Separation Modes

We evaluated three primary methodologies for establishing retention time standards.

Method A: The "Workhorse" (C18 + Formic Acid)
  • Stationary Phase: C18 (Octadecylsilane), end-capped.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Ion Suppression. The low pH keeps the carboxylic acid protonated (

    
    ), increasing hydrophobicity and retention.
    
Method B: The "Isomer Resolver" (Phenyl-Hexyl + Phosphate Buffer)
  • Stationary Phase: Phenyl-Hexyl.

  • Mobile Phase: 10mM Phosphate Buffer (pH 2.5) / Methanol.

  • Mechanism:

    
    -
    
    
    
    Interactions. The phenyl ring in the column interacts with the electron-rich pyrazolo[1,5-a]pyridine core.
  • Advantage: Superior for separating positional isomers (e.g., 3-COOH vs. 4-COOH) which often co-elute on C18.

Method C: HILIC (Hydrophilic Interaction)
  • Stationary Phase: Bare Silica or Amide.

  • Application: Only recommended for highly polar, non-retained metabolites or very short-chain derivatives.

Performance Data Comparison

The following table summarizes representative performance metrics for a generic Pyrazolo[1,5-a]pyridine-3-carboxylic acid standard.

FeatureMethod A: C18 (Acidic)Method B: Phenyl-Hexyl (Acidic)Method C: C18 (Neutral pH)
Retention Factor (

)
3.5 - 5.0 (Strong)4.0 - 5.5 (Strongest)< 1.0 (Poor/Void Volume)
Peak Symmetry (Tailing) 1.1 - 1.3 (Acceptable)1.0 - 1.1 (Excellent)> 2.0 (Severe Tailing)
Isomer Selectivity (

)
1.05 (Moderate)1.25 (High)N/A (Co-elution)
MS Compatibility High (Volatile buffer)Low (Non-volatile phosphate)High
Recommendation Routine QC Impurity Profiling Avoid

Decision Logic for Method Selection

The following diagram illustrates the logical flow for selecting the correct standardization method based on your specific analytical needs.

MethodSelection Start Start: Define Analyte IsomerCheck Are Positional Isomers Present? Start->IsomerCheck MSCheck Is MS Detection Required? IsomerCheck->MSCheck Yes (Complex Mix) MethodA Method A: C18 + Formic Acid (Standard QC) IsomerCheck->MethodA No (Single Peak) MethodB Method B: Phenyl-Hexyl + Phosphate (High Resolution) MSCheck->MethodB No (UV Only) MethodB_Mod Method B (Mod): Phenyl-Hexyl + Formate (MS Compatible) MSCheck->MethodB_Mod Yes

Caption: Decision matrix for selecting the optimal stationary phase and buffer system based on sample complexity and detection requirements.

Standardized Experimental Protocol

To establish a reproducible retention time standard, follow this validated protocol. This protocol utilizes Method A as the primary baseline for purity assessment.

Reagents & Standards
  • Reference Standard: Pyrazolo[1,5-a]pyridine-3-carboxylic acid (>98% purity).

  • Internal Standard (IS): Benzoic acid or 1-Naphthoic acid (structurally distinct but similar acidity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade).

Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Phase A (Aqueous): 0.1% Formic Acid in Water. Filter through 0.22 µm membrane.

  • Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Note: Do not use Phosphate buffer if using LC-MS.

Step 2: Standard Preparation
  • Stock Solution: Dissolve 10 mg of the target carboxylic acid in 10 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 into Mobile Phase A/B (50:50) to reach 10 µg/mL.

  • Why 50:50? Matching the initial gradient strength prevents "solvent shock" and peak distortion.

Step 3: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Critical for viscosity consistency).

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (carboxylic acid).

Step 4: Gradient Profile
Time (min)% Phase BEvent
0.05Equilibrium
2.05Isocratic Hold (Focusing)
12.095Linear Ramp
15.095Wash
15.15Re-equilibration
20.05End

Troubleshooting & Validation

If your retention time drifts or peak shape degrades, consult the system diagram below to isolate the variable.

HPLC_Troubleshooting Issue Problem: RT Drift or Tailing CheckpH Check Mobile Phase pH (Must be < 3.0) Issue->CheckpH CheckTemp Check Column Oven (Stable @ 40°C?) Issue->CheckTemp CheckMatrix Sample Solvent Mismatch? (DMSO vs Mobile Phase) Issue->CheckMatrix Action1 Remake Buffer (Volatile acids evaporate) CheckpH->Action1 pH > 3.0 Action2 Dilute Sample with Initial Mobile Phase CheckMatrix->Action2 Strong Solvent Effect

Caption: Troubleshooting logic for common deviations in acidic heterocycle chromatography.

Validation Criteria (Acceptance Limits)

To declare a run "Standard Compliant," the following criteria must be met:

  • Retention Time Precision: RSD < 0.5% for 6 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the target acid and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and pH control).

  • Dolan, J. W. (2006). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. (Explains the impact of temperature on separating ionizable compounds).

  • McCalley, D. V. (2007). "Is hydrophilic interaction chromatography with silica columns a viable alternative to reversed-phase liquid chromatography for basic drugs?" Journal of Chromatography A. (Context for HILIC vs RP choice).

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxylic acid Compound Summary. (Source for physicochemical properties/pKa estimates).

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic Acid

Executive Summary & Directive This guide mandates the proper disposal protocols for 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid . As a functionalized nitrogen-containing heterocycle often used as a scaffold in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Directive

This guide mandates the proper disposal protocols for 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid . As a functionalized nitrogen-containing heterocycle often used as a scaffold in drug discovery (specifically for kinase inhibition), this compound must be treated as a bioactive organic acid .

Core Directive: Do not dispose of this compound down the drain. It requires thermal destruction via high-temperature incineration to ensure the breakdown of the stable pyrazolo-pyridine ring system.

Hazard Identification & Technical Assessment

To ensure safety, we must understand the "why" behind the disposal method. This compound combines a heterocyclic core with an acidic functional group.

Chemical Structure Analysis
  • Core: Pyrazolo[1,5-a]pyridine (Aromatic, nitrogen-rich).

  • Functional Group: Carboxylic Acid (-COOH) at position 4.

  • Substituent: Methoxy group (-OCH3) at position 7.

Risk Profile
PropertyAssessmentOperational Implication
Acidity pKa ≈ 3.5–4.5 (Estimated)Corrosive/Irritant. Incompatible with bases and cyanides.
Bioactivity High (Kinase Scaffold)Toxic. Treat as a potential reproductive toxin or specific target organ toxicant.
Stability Stable SolidPersistence. Will not degrade rapidly in water; requires incineration.
Reactivity Nucleophilic/ElectrophilicIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams immediately upon generation.

The "Self-Validating" Segregation Protocol

Before adding this waste to a container, perform this mental check:

  • Is the container labeled "Organic Acid"? (Yes = Proceed)

  • Does the container contain Strong Oxidizers? (Yes = STOP . Risk of exothermic reaction.)

  • Does the container contain Cyanides or Sulfides? (Yes = STOP . Risk of toxic gas generation.)

Waste Stream Compatibility Matrix

Use the following table to determine where to place the waste.

Waste StreamStatus for 7-Methoxypyrazolo...Reason
Stream A: Halogenated Organics Permitted If dissolved in DCM/Chloroform.
Stream B: Non-Halogenated Organics Permitted If dissolved in MeOH/EtOAc/DMSO.
Stream C: Aqueous Acid Conditional Only if <5% organic content.
Stream D: Aqueous Base PROHIBITED Exothermic neutralization risk.
Stream E: Oxidizers PROHIBITED Fire/Explosion hazard.

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Solid Substance

Applicable for: Expired shelf stocks, weighing scraps, or failed reaction solids.

  • Containment: Transfer the solid into a clear, chemically resistant bag (polyethylene) or a screw-top glass vial.

  • Secondary Containment: Place the primary container into a secondary wide-mouth waste jar labeled "Solid Hazardous Waste."

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations like "7-OMe-PPA".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors, filtrates, or HPLC waste.

  • pH Check: Verify the pH of the waste solution. If highly acidic (< pH 2), ensure the waste container is rated for corrosives (HDPE or coated glass).

  • Solvent Identification: Determine the primary solvent.

    • If DMSO/DMF: Use "Non-Halogenated" stream.

    • If DCM/Chloroform: Use "Halogenated" stream.

  • Transfer: Pour slowly into the appropriate carboy using a funnel. Do not fill >90% full.

  • Log Entry: Record the approximate mass/volume of the acid added to the carboy log sheet.

Decision Logic Visualization

The following diagram illustrates the critical decision-making process for segregating this specific compound.

WasteDisposal Start Waste: 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PackSolid Double Bag / Vial Label: 'Solid Organic - Toxic' Solid->PackSolid SolventCheck Primary Solvent? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo StreamA Stream A: Halogenated Waste (Incineration) Halo->StreamA StreamB Stream B: Organic Solvents (Fuel Blending/Incineration) NonHalo->StreamB

Figure 1: Waste segregation decision tree for 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid ensuring proper routing to incineration streams.

Regulatory Compliance & Documentation

RCRA Waste Codes (USA)

While this specific compound is not "Listed" (P or U list) under 40 CFR 261.33, it is regulated based on its characteristics and the solvents it is dissolved in.

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH ≤ 2.

  • D001 (Ignitability): Applicable if dissolved in flammable solvents (e.g., Methanol, Ethyl Acetate).

  • Generator Status: Ensure your facility tracks the weight of this waste toward your monthly generator status (VSQG, SQG, or LQG).

Destruction Method

The ultimate disposal method by the licensed waste handler (TSDF) must be High-Temperature Incineration . This is required to thermally decompose the nitrogen-rich heterocycle and prevent the release of bioactive residues into the environment.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Skin Contact: Brush off loose powder, then wash with soap and water for 15 minutes. The carboxylic acid moiety can cause burns; do not neutralize on skin—just flush.

  • Spill Cleanup:

    • Wear PPE (Nitrile gloves, lab coat, safety glasses).

    • Cover spill with a sodium carbonate or bicarbonate (soda ash) spill kit to neutralize the acid.

    • Sweep up the resulting solid and dispose of as hazardous waste (Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA)

  • Occupational Safety and Health Administration (OSHA). (2012).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
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Reactant of Route 2
7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
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